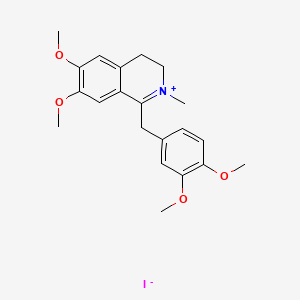
3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its complex structure, which includes methoxy groups and a veratryl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide can be achieved through several synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the tetrahydroisoquinoline core . This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions to form the isoquinoline structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of the compound can lead to the formation of quinolinium derivatives, while reduction can yield tetrahydroisoquinoline derivatives . Substitution reactions often involve the replacement of methoxy groups with other functional groups, leading to a variety of products with different properties.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . Additionally, it is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
When compared to similar compounds, 3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide stands out due to its unique structural features and diverse range of applications. Similar compounds include 6,7-Dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone and 6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Propiedades
Número CAS |
3947-79-3 |
|---|---|
Fórmula molecular |
C21H26INO4 |
Peso molecular |
483.3 g/mol |
Nombre IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C21H26NO4.HI/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3;/h6-7,11-13H,8-10H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
NVQXCYSLJOYHMH-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(C2=CC(=C(C=C2CC1)OC)OC)CC3=CC(=C(C=C3)OC)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)


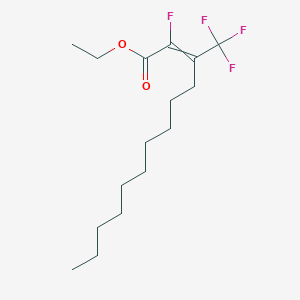
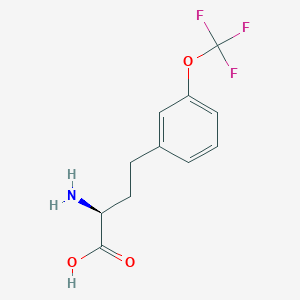
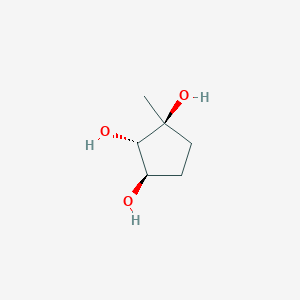
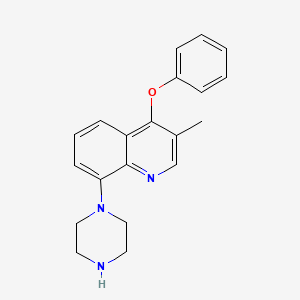
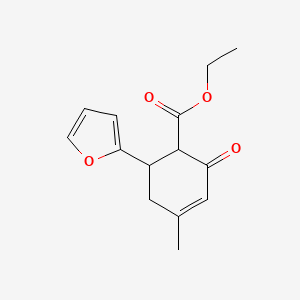

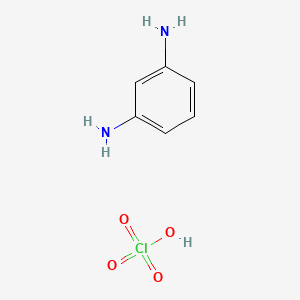
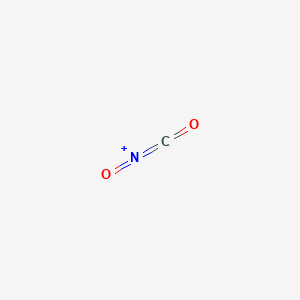
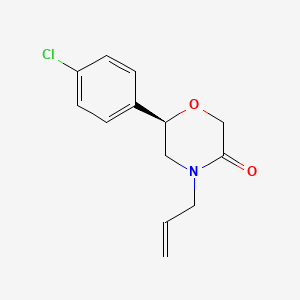
![2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14176175.png)
